molecular formula C11H7NO2 B182069 N-Propargylphthalimide CAS No. 7223-50-9

N-Propargylphthalimide

Cat. No.: B182069
CAS No.: 7223-50-9
M. Wt: 185.18 g/mol
InChI Key: PAZCLCHJOWLTGA-UHFFFAOYSA-N
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Description

N-Propargylphthalimide is an organic compound with the molecular formula C11H7NO2. It is characterized by the presence of a phthalimide group attached to a propargyl moiety. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propargylphthalimide can be synthesized through the reaction of potassium phthalimide with propargyl bromide in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere for about 16 hours. The resulting product is then isolated by precipitation and filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Propargylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Propargylphthalimide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiproliferative effects.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Propargylphthalimide involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, influencing various biochemical pathways. The phthalimide moiety can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

  • N-(2-Butynyl)phthalimide
  • N-(4-Chloro-2-butynyl)phthalimide
  • N-(3-Trimethylsilyl-2-propynyl)phthalimide
  • 1-Phthalimido-2-butyne

Comparison: N-Propargylphthalimide is unique due to its specific propargyl group, which imparts distinct reactivity compared to other similar compounds. The presence of the propargyl moiety allows for unique substitution and addition reactions that are not as readily achievable with other phthalimide derivatives .

Properties

IUPAC Name

2-prop-2-ynylisoindole-1,3-dione
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InChI

InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PAZCLCHJOWLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
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Molecular Formula

C11H7NO2
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DSSTOX Substance ID

DTXSID80222546
Record name N-Prop-2-ynylphthalimide
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Molecular Weight

185.18 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name N-Propargylphthalimide
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CAS No.

7223-50-9
Record name 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione
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Synthesis routes and methods

Procedure details

Propargyl bromide (1.3 mL, 17.4 mmol) is dissolved in DMF (30 mL) and potassium phtalimide (3.4 g; 18.4 mmol) is added. The mixture is refluxed for 5 h. After cooling at room temperature the mixture is diluted with diethyl ether, washed with water (3×50 mL), dried over Na2SO4 and evaporated under vacuum to give N-propargyl phtalimide as white solid (3.15 g; 17 mmol).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Propargylphthalimide in rhodium-catalyzed [5+2] cycloaddition reactions?

A: this compound acts as a five-carbon building block (the "5" in [5+2]) in rhodium-catalyzed [5+2] cycloaddition reactions. [] This reaction allows for the formation of seven-membered rings, specifically cyclohept-4-enones, by reacting with vinylcyclopropanes (VCPs) in the presence of a rhodium catalyst. []

Q2: Can you elaborate on the applications of the cyclohept-4-enones produced using this compound?

A: While the provided research [] focuses primarily on the synthetic methodology, cyclohept-4-enones are valuable intermediates in the synthesis of various natural products and bioactive compounds. Their seven-membered ring structure is found in numerous natural products with diverse biological activities.

Q3: How is this compound used in studying DNA-protein interactions?

A: this compound serves as a linker molecule for attaching solvatochromic fluorophores, such as 4-aminophthalimide (API) and 4-(N,N-dimethylamino)phthalimide (DAPI), to nucleosides. [] This is achieved through Sonogashira cross-coupling reactions with halogenated nucleosides. [] The modified nucleosides can then be incorporated into oligonucleotides and used to study interactions with proteins like p53 and single-strand binding (SSB) proteins. The fluorescence of the attached fluorophore changes in response to the polarity of its environment, allowing researchers to detect and analyze DNA-protein interactions. []

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